molecular formula C34H38Cl2N2O6S B12086429 [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone

[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B12086429
M. Wt: 673.6 g/mol
InChI Key: RWSBBXFLRGQFQP-UHFFFAOYSA-N
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Description

[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including dichlorophenyl, oxospirobenzothiophene, piperidine, morpholine, and trimethoxyphenyl, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the oxospirobenzothiophene intermediate: This step involves the formation of a spiro compound by reacting a benzothiophene derivative with a suitable reagent.

    Coupling of intermediates: The dichlorophenyl and oxospirobenzothiophene intermediates are coupled using a piperidine derivative under specific conditions to form the spiro compound.

    Introduction of the morpholine group: The morpholine group is introduced through a nucleophilic substitution reaction.

    Final coupling with trimethoxyphenylmethanone: The final step involves coupling the intermediate with trimethoxyphenylmethanone under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its multiple functional groups allow for interactions with various biological targets, making it a promising candidate for drug discovery.

Medicine

In medicine, [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone may be investigated for its therapeutic potential. Its complex structure allows for selective interactions with specific molecular targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as polymers, coatings, or electronic materials. Its multiple functional groups allow for versatile chemical modifications, making it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s multiple functional groups allow for selective binding to specific targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone include:

    [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4-dimethoxyphenyl)methanone: This compound has a similar structure but with one less methoxy group on the phenyl ring.

    [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trihydroxyphenyl)methanone: This compound has hydroxyl groups instead of methoxy groups on the phenyl ring.

Uniqueness

The uniqueness of [2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4’-piperidine]-1’-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone lies in its specific combination of functional groups, which allows for versatile chemical modifications and interactions with various molecular targets. This makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSBBXFLRGQFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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